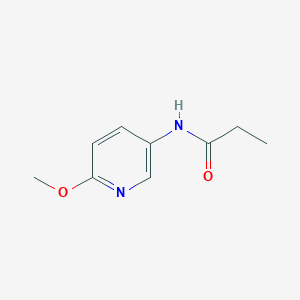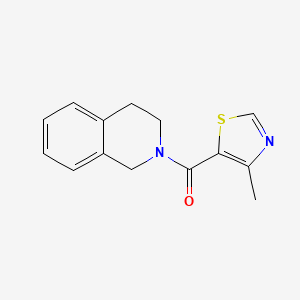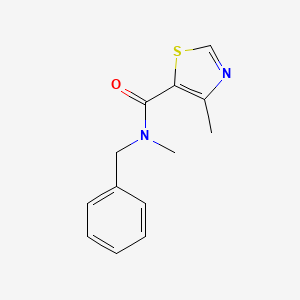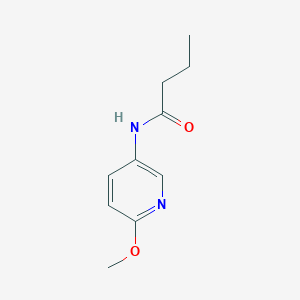
N-(6-methoxypyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)propanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that is synthesized through a multi-step process using readily available starting materials.
Applications De Recherche Scientifique
N-(6-methoxypyridin-3-yl)propanamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where N-(6-methoxypyridin-3-yl)propanamide is being investigated as a potential drug candidate for the treatment of various diseases. N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(6-methoxypyridin-3-yl)propanamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various signaling pathways in the body. N-(6-methoxypyridin-3-yl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a number of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that N-(6-methoxypyridin-3-yl)propanamide can inhibit the production of ROS and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(6-methoxypyridin-3-yl)propanamide can reduce the severity of inflammation in animal models of arthritis and colitis, as well as protect against neuronal damage in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(6-methoxypyridin-3-yl)propanamide. One area of research is in the development of N-(6-methoxypyridin-3-yl)propanamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-(6-methoxypyridin-3-yl)propanamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(6-methoxypyridin-3-yl)propanamide for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(6-methoxypyridin-3-yl)propanamide involves a multi-step process that starts with the reaction of 3-bromopyridine with sodium methoxide to form 3-methoxypyridine. The 3-methoxypyridine is then reacted with 3-chloropropanoic acid in the presence of triethylamine to form the desired N-(6-methoxypyridin-3-yl)propanamide product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOJJORJCWQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)




![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)


![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

